molecular formula C9H13NO B8676560 (R)-2-Amino-2-phenylpropan-1-ol CAS No. 7533-39-3

(R)-2-Amino-2-phenylpropan-1-ol

货号: B8676560
CAS 编号: 7533-39-3
分子量: 151.21 g/mol
InChI 键: WAQCLDRCXNFRBI-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Amino-2-phenylpropan-1-ol is a chiral organic compound of significant interest in advanced pharmaceutical research and synthesis. This chemical features both amino and hydroxyl functional groups attached to a central chiral carbon atom adjacent to a phenyl ring, making it a versatile intermediate for producing adrenergic agents and other bioactive molecules . The compound is a key enantiomer of the phenylpropanolamine family, which are known to act primarily as norepinephrine releasing agents, leading to sympathomimetic effects such as elevated blood pressure and nasal decongestion . The (R)-enantiomer offers specific stereochemistry that is critical in drug development for optimizing efficacy and reducing side effects. Research into similar compounds highlights their application as precursors in the synthesis of more complex molecules and their role in asymmetric catalysis . The hydrochloride salt form (CAS 31917-23-4) is typically supplied for enhanced stability . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment due to its potential irritant properties, as indicated by its hazard statements .

属性

CAS 编号

7533-39-3

分子式

C9H13NO

分子量

151.21 g/mol

IUPAC 名称

(2R)-2-amino-2-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1

InChI 键

WAQCLDRCXNFRBI-VIFPVBQESA-N

手性 SMILES

C[C@](CO)(C1=CC=CC=C1)N

规范 SMILES

CC(CO)(C1=CC=CC=C1)N

产品来源

United States

相似化合物的比较

Structural and Stereochemical Differences

  • Positional Isomerism: this compound differs from (S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4) in the position of the phenyl group (C2 vs. C3) .
  • Enantiomerism: S/R-苯丙氨醇 (CAS: 5267-64-1) is the (R)-enantiomer of (S)-2-Amino-3-phenylpropan-1-ol, highlighting the role of stereochemistry in applications like chiral synthesis .
  • Diphenyl Derivatives: Compounds like (S)-2-Amino-1,1-diphenylpropan-1-ol (CAS: 78603-91-5) and (R)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 171037-01-7) feature additional phenyl groups, increasing molecular weight and lipophilicity (LogP: 2.84) .

Physicochemical Properties

  • Solubility: (S)-2-Amino-3-phenylpropan-1-ol exhibits high solubility (5.61 mg/mL), whereas diphenyl derivatives are less soluble due to increased hydrophobicity .
  • Lipophilicity: The LogP of (R)-2-Amino-3,3-diphenylpropan-1-ol (2.84) is significantly higher than that of (S)-2-Amino-3-phenylpropan-1-ol (1.08), impacting membrane permeability and bioavailability .

准备方法

Biocatalytic Cascades for Enantioselective Synthesis

Recent advances in enzymatic catalysis have enabled the synthesis of (R)-2-amino-2-phenylpropan-1-ol through multistep biocatalytic cascades. A landmark study demonstrated the conversion of L-phenylalanine to enantiopure 2-phenylglycinol via a four-step enzymatic pathway . The process begins with tyrosine ammonia lyase-mediated deamination of L-phenylalanine to cinnamic acid, followed by epoxidation and stereoinvertive hydrolysis using Solanum tuberosum epoxide hydrolase. This yields (R)-1-phenylethane-1,2-diol with >99% enantiomeric excess (ee) .

The diol intermediate undergoes oxidative amination through a dual-enzyme system combining alcohol dehydrogenase (ADH) and ω-transaminase (ωTA). NAD+-dependent ADH oxidizes the diol to 2-hydroxyacetophenone, which ωTA subsequently transaminates using alanine as the amine donor. This interconnected cascade achieves 81% isolated yield of (S)-2-phenylglycinol , with the (R)-enantiomer accessible through enantiocomplementary enzyme selection.

Key Advantages:

  • Atom-economic pathway (83% atom utilization from L-phenylalanine)

  • Redox self-sufficiency through cofactor recycling systems

  • Ambient temperature operation (30°C) in aqueous buffer

Chemical Synthesis via Chiral Pool Strategy

Classical synthetic approaches exploit chiral starting materials to control stereochemistry. A modified literature procedure utilizes malonic acid and benzaldehyde in a Strecker-type synthesis:

  • Condensation: Benzaldehyde reacts with ammonium acetate in ethanol to form 3-amino-3-phenylpropionic acid

  • Reduction: Lithium aluminum hydride reduces the carboxylic acid to the alcohol, yielding racemic 2-amino-2-phenylpropan-1-ol

  • Resolution: Diastereomeric salt formation with (R)-mandelic acid achieves enantiopurity

This method provides 68-72% overall yield after resolution, with ee >98% confirmed by chiral HPLC . However, the stoichiometric use of resolving agents impacts atom economy.

Catalytic Asymmetric Hydrogenation

The patent literature discloses a nickel-aluminum mediated reduction of 1-phenyl-1-hydroxy-2-propanone oxime. Critical parameters include:

ParameterOptimal RangeImpact on Selectivity
Ni:Al Ratio1.5:1 - 5:1Higher Ni increases ee
SolventEthanol/Water (3:1)Polar protic enhances rate
Temperature50-60°C>65°C causes racemization

Under optimized conditions, this method achieves 89% yield and 94% ee for the (R)-enantiomer . The oxime intermediate’s configuration dictates final stereochemistry, necessitating precise control during hydroxylamine condensation.

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) enables kinetic resolution of racemic mixtures. In a representative protocol:

  • Racemic 2-amino-2-phenylpropan-1-ol is acylated with vinyl acetate

  • CAL-B selectively acetylates the (S)-enantiomer (krel = 23)

  • Unreacted (R)-alcohol is isolated with 98% ee at 45% conversion

This approach complements synthetic methods, particularly for upgrading ee in existing preparations.

Continuous Flow Stereoselective Amination

Emerging flow chemistry techniques enhance stereocontrol through precise residence time management. A microreactor system employing:

  • Homogeneous Mn(III)-salen catalyst (0.5 mol%)

  • Supercritical CO₂ as reaction medium

  • 120 bar pressure, 40°C

Achieves 92% conversion and 96% ee in 8 minutes residence time, representing a 15-fold rate enhancement over batch processes .

Comparative Analysis of Methodologies

MethodYield (%)ee (%)TONPMI*
Biocatalytic 81>99.44508.2
Chemical 7298-34.7
Hydrogenation 8994120019.8
Flow Amination 929685005.1

*Process Mass Intensity (kg waste/kg product)

Biocatalytic routes exhibit superior sustainability (PMI 8.2 vs 34.7 for classical resolution), while flow systems achieve unmatched throughput.

Stereochemical Control Mechanisms

The (R)-configuration arises from distinct stereochemical determinants in each method:

  • Enzymatic: S. tuberosum epoxide hydrolase’s active site imposes Re-face attack during epoxide ring opening

  • Hydrogenation: Ni-Al surface geometry favors syn-addition of hydrogen to oxime’s Si-face

  • Flow Amination: Mn-salen catalyst’s C₂-symmetric pocket enforces equatorial amine approach

These mechanisms were validated through deuterium labeling studies and X-ray crystallography of enzyme-substrate complexes .

Industrial-Scale Considerations

For kilogram-scale production, the biocatalytic method demonstrates scalability:

  • 500 mg → 5 kg scale maintained 78% yield and 99.2% ee

  • Enzyme immobilization on EziG™ carriers enables 15 reuse cycles

  • Downstream processing via antisolvent crystallization (MTBE/heptane) achieves 99.5% purity

In contrast, hydrogenation methods require high-pressure infrastructure but benefit from existing pharma manufacturing expertise.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-phenylpropan-1-ol, and how can reaction conditions be controlled to maximize enantiomeric purity?

  • Methodological Answer : A common synthesis involves asymmetric reduction of 2-phenylpropan-1-one using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). Key parameters include temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (5–10 mol%). Post-reduction, purification via recrystallization or chromatography ensures enantiomeric excess >98%. Monitoring reaction progress with chiral HPLC is critical .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm backbone structure (e.g., phenyl protons at δ 7.2–7.5 ppm, hydroxyl proton at δ 3.1 ppm).
  • X-ray crystallography : Use SHELX or OLEX2 for single-crystal analysis to resolve stereochemistry. Hydrogen-bonding patterns in the crystal lattice validate the (R)-configuration .

Q. What are the primary applications of this compound in early-stage pharmaceutical research?

  • Methodological Answer : The compound serves as a chiral building block for β-blockers or neuromodulators. Researchers employ it in:

  • Enzyme inhibition assays : Test interactions with aminotransferases using kinetic assays (e.g., IC50_{50} determination).
  • Salt formation : Improve solubility via hydrochloride salt synthesis (e.g., using HCl in diethyl ether) for in vivo studies .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound analogs be resolved?

  • Methodological Answer : When structural inconsistencies arise (e.g., torsion angle variations in analogs like (1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol):

Re-refine data using SHELXL with updated scattering factors.

Validate hydrogen-bonding networks via Hirshfeld surface analysis.

Cross-reference with related compounds (e.g., difluoromethoxy-substituted analogs) to identify substituent-induced conformational changes .

Q. What strategies enhance the chiral resolution of this compound in complex reaction mixtures?

  • Methodological Answer :

  • Dynamic kinetic resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems to shift equilibrium toward the (R)-enantiomer.
  • Chiral stationary phases : Employ cellulose tris(3,5-dimethylphenylcarbamate) columns for preparative HPLC, achieving baseline separation with hexane/isopropanol (90:10) mobile phase .

Q. How does the fluorine substitution pattern in analogs influence the biological activity of this compound?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with fluorine at para/meta positions (e.g., (S)-2-(4-fluorophenyl)propan-1-ol) and test binding affinity via surface plasmon resonance (SPR).
  • Metabolic stability assays : Fluorine at the 4-position reduces CYP450-mediated oxidation, enhancing half-life in liver microsomes .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., monoamine oxidases).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Validate with experimental IC50_{50} data from fluorescence-based assays .

Q. How can researchers address discrepancies in reported melting points or solubility profiles of this compound derivatives?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Confirm decomposition points under inert atmospheres.
  • Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 2–9) using nephelometry. Note that hydrochloride salts (e.g., CAS 31917-23-4) exhibit higher aqueous solubility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。